2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Overview
Description
α-Pyrrolidinocyclohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
Similar compounds, such as α-pvp, have been found to interact with monoamine transporters .
Mode of Action
Based on its structural similarity to α-pvp, it may act as a potent norepinephrine-dopamine reuptake inhibitor (ndri), preventing the reuptake of these neurotransmitters into the presynaptic neuron and thus increasing their availability in the synaptic cleft .
Biochemical Pathways
The metabolic pathways of this compound include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate, and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .
Pharmacokinetics
Similar compounds, such as α-pvp, have been found to be rapidly absorbed and metabolized, with the primary route of excretion being urinary .
Result of Action
Based on its structural similarity to α-pvp, it may lead to increased levels of norepinephrine and dopamine in the synaptic cleft, potentially resulting in increased stimulation of the post-synaptic neuron .
Properties
IUPAC Name |
2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYZFOUOFBQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346154 | |
Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803168-16-2 | |
Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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